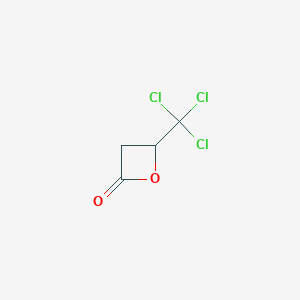
N-(2-Chloro-benzyl)-N'-thiazol-2-yl-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide: is an organic compound that features a benzyl group substituted with chlorine, a thiazole ring, and an oxalamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 2-chlorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amines.
Substitution: Azides, thiols.
Applications De Recherche Scientifique
Chemistry: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: This compound has shown potential as an antimicrobial agent. It inhibits the growth of certain bacteria by targeting specific enzymes involved in their metabolic pathways .
Industry: In the industrial sector, N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide involves the inhibition of key enzymes in bacterial metabolic pathways. For example, it inhibits 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme crucial for the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacterial cells.
Comparaison Avec Des Composés Similaires
Comparison: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is unique due to the presence of both the thiazole ring and the oxalamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds that may lack one of these functional groups.
Propriétés
Formule moléculaire |
C12H10ClN3O2S |
|---|---|
Poids moléculaire |
295.75 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C12H10ClN3O2S/c13-9-4-2-1-3-8(9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18) |
Clé InChI |
KSLKOBTVYLJUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11994273.png)
![2-ethoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl chloroacetate](/img/structure/B11994290.png)



![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11994312.png)
![3-[(5E)-4-oxo-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11994315.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994330.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994335.png)

![4-amino-2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11994345.png)

